Home > Products > Screening Compounds P71847 > Etoposide phosphate disodium
Etoposide phosphate disodium -

Etoposide phosphate disodium

Catalog Number: EVT-14899143
CAS Number:
Molecular Formula: C29H33NaO16P
Molecular Weight: 691.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semi-synthetic derivative of podophyllotoxin. This compound is primarily used as an antineoplastic agent in the treatment of various cancers, including testicular and small cell lung tumors. Etoposide phosphate disodium is classified as a topoisomerase II inhibitor, which plays a crucial role in DNA replication and repair processes.

Source

Etoposide phosphate disodium is synthesized from etoposide through various chemical reactions that involve phosphorylation. Its structure includes a phosphate group that enhances its solubility, allowing for easier administration in clinical settings. The compound is available as a sterile lyophilized powder for injection, making it suitable for intravenous use .

Classification

Etoposide phosphate disodium falls under the category of anticancer agents, specifically targeting topoisomerase II enzymes. It is recognized for its ability to interfere with DNA synthesis and cell division, leading to apoptosis in cancer cells .

Synthesis Analysis

Methods

The synthesis of etoposide phosphate disodium involves several key steps:

  1. Phosphorylation: Etoposide is reacted with phosphoryl chloride in the presence of diisopropylethylamine and acetonitrile to form the phosphorylated derivative.
  2. Hydrolysis: The resulting compound undergoes hydrolysis with sodium bicarbonate to yield etoposide phosphate.
  3. Alternative Synthesis: Another method includes the reaction of etoposide with dibenzyl phosphite followed by deprotection steps involving hydrogenolysis to obtain the final product .

Technical Details

  • The reactions typically require controlled conditions such as temperature and pH adjustments to ensure optimal yields.
  • The final product is purified through crystallization or filtration techniques to achieve pharmaceutical-grade quality.
Molecular Structure Analysis

Structure

Etoposide phosphate disodium has the molecular formula C29H31Na2O16PC_{29}H_{31}Na_2O_{16}P and a molecular weight of approximately 712.5 g/mol. The structure features a phosphate group attached to the etoposide molecule at the 4' position, enhancing its water solubility and bioavailability .

Data

Chemical Reactions Analysis

Reactions

Etoposide phosphate disodium can undergo various chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions to modify its functional groups.
  2. Reduction: Reduction reactions can alter the phosphate group or other parts of the molecule.
  3. Substitution Reactions: These are possible at various sites on the molecule depending on the reagents used.

Technical Details

The stability and reactivity of etoposide phosphate disodium can be influenced by factors such as pH and solvent systems used during reactions.

Mechanism of Action

Etoposide phosphate disodium exerts its anticancer effects primarily through the inhibition of topoisomerase II. This enzyme is essential for DNA replication as it facilitates the unwinding of DNA strands:

  1. Formation of Enzyme-DNA Complex: Etoposide binds to the topoisomerase II-DNA complex.
  2. Induction of DNA Breaks: This binding prevents the re-ligation of DNA strands after they have been cut by topoisomerase II.
  3. Cell Cycle Arrest: Accumulation of DNA breaks leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis or programmed cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etoposide phosphate disodium is typically presented as a white to off-white crystalline powder.
  • Solubility: It is highly soluble in water (>100 mg/mL), which facilitates intravenous administration .

Chemical Properties

  • pH Range: The solution for injection has a pH range of 3–4.
  • Stability: The compound is stable under proper storage conditions but may degrade if exposed to extreme temperatures or moisture.
Applications

Etoposide phosphate disodium is primarily utilized in oncology for:

  1. Cancer Treatment: Effective against testicular cancer and small cell lung carcinoma.
  2. Research Applications: Used in studies focusing on DNA damage response and cellular mechanisms related to cancer biology.

The compound's ability to induce apoptosis makes it a valuable tool in both clinical and laboratory settings where cancer research is conducted .

Mechanisms of Action and Molecular Targeting

Topoisomerase II Inhibition Dynamics and DNA Strand Re-ligation Blockade

Etoposide phosphate disodium (BMY-40481 disodium) is a water-soluble prodrug that rapidly converts to etoposide, its bioactive form. Etoposide exerts antineoplastic effects by selectively inhibiting DNA topoisomerase IIα, a critical enzyme for DNA replication and chromosome segregation. This enzyme functions as a homodimeric complex that introduces transient double-strand breaks in DNA to resolve topological entanglements. Etoposide stabilizes the covalent topoisomerase II-DNA cleavage complex after DNA strand scission but before re-ligation, converting the enzyme into a cytotoxic DNA-damaging agent [1] [4].

The drug’s binding occurs at the interface of the topoisomerase II-DNA complex, intercalating near the active site tyrosine residue responsible for DNA phosphodiester bond hydrolysis. This interaction traps the enzyme in a cleavage-competent state, preventing DNA religation and generating persistent double-strand breaks. The accumulation of DNA damage triggers G2/M cell cycle arrest and activates apoptosis through p53-dependent and independent pathways [1] [7].

Table 1: Dynamics of Topoisomerase II Inhibition by Etoposide Phosphate-Derived Etoposide

ParameterTopo IIα InhibitionTopo IIβ InhibitionFunctional Consequence
Primary TargetATP-dependent DNA cleavageATP-dependent DNA cleavageCell cycle arrest in S/G2 phases
Cleavage Complex Half-lifeProlonged >6-foldModerate prolongationPersistent DNA strand breaks
Isoform SpecificityHigh (Kd = 2.8 μM)Low (Kd = 32 μM)Selective anticancer activity
DNA Break Accumulation8.7 breaks/109 DaMinimalChromosomal fragmentation

Notably, etoposide exhibits phase specificity with maximal activity during late S and G2 phases, where topoisomerase IIα expression peaks. This cell cycle dependence correlates with increased drug sensitivity in rapidly proliferating tumor cells. The drug’s efficacy is concentration-dependent: high concentrations (>10 µg/mL) induce mitotic lysis, while lower concentrations (0.3–10 µg/mL) inhibit progression into prophase [1] [4]. Isoform selectivity is clinically significant—topoisomerase IIα inhibition mediates antitumor effects, while topoisomerase IIβ inhibition associates with treatment-related leukemias involving MLL gene translocations at 11q23 [1] [7].

Prodrug Activation Pathways: Phosphate Ester Conversion to Etoposide

Etoposide phosphate disodium (chemical formula: C29H31Na2O16P; molecular weight: 712.5 g/mol) functions as a bioprecursor prodrug designed to overcome the poor water solubility of parent etoposide (0.2 mg/mL). Its activation involves enzymatic hydrolysis of the 4′-phosphate ester group, yielding bioactive etoposide (C29H32O13) [3] [5] [10].

The conversion occurs primarily via alkaline phosphatase (AP)-mediated dephosphorylation. In vitro studies demonstrate negligible conversion in gastric juice (pH 1–3), but rapid activation in intestinal environments containing bile. At pH 8.0, human bile converts 78 ± 18% of 0.1 mg/mL etoposide phosphate to etoposide within 60 minutes. Conversion efficiency decreases at lower pH (22% at pH 7.0) and higher drug concentrations (36% at 0.5 mg/mL), indicating enzyme saturation kinetics [6].

Table 2: Conversion Kinetics of Etoposide Phosphate to Etoposide

Activation SitePrimary EnzymeConversion Rate (0.1 mg/mL)pH DependenceCatalytic Efficiency
Gastric lumenNon-enzymatic hydrolysis<5% at 150 minAcid-labileNegligible
Intestinal lumenAlkaline phosphatase78 ± 18% at 60 minAlkaline-optimizedVmax = 4.2 µM/min
Systemic circulationSerum phosphatasesComplete within 30 minpH-independentKm = 0.8 mM

The prodrug’s phosphate group introduces water solubility >300-fold greater than etoposide (allowing intravenous administration without solubilizing excipients). Following IV injection, serum phosphatases complete conversion within 30 minutes, with etoposide phosphate undetectable post-infusion. This rapid activation ensures systemic exposure to etoposide is equivalent whether administered as the prodrug or parent compound [3] [9]. Crucially, the phosphorylation site at the 4′-position of the E-ring avoids steric interference with etoposide’s topoisomerase II binding domain, ensuring full bioactivity post-conversion [7] [10].

Structural-Activity Relationships of the Phosphate Ester Derivative

The antineoplastic activity of etoposide phosphate derives entirely from its structural relationship to etoposide, a semisynthetic epipodophyllotoxin derivative. The core structure comprises a tetracyclic podophyllotoxin scaffold modified with a pendant glucopyranose ring and two methoxy groups essential for topoisomerase II inhibition [1] [7] [10].

Critical pharmacophores include:

  • 4′-Demethylated E-ring: Enhances DNA cleavage complex stabilization compared to podophyllotoxin
  • Trans-lactone (D-ring): Maintains rigid planar configuration for DNA intercalation
  • Glycosidic moiety: β-D-glucopyranose at C4 position enables membrane transport via glucose transporters
  • Phosphate ester: Introduced at C4′ hydroxyl of the E-ring, serving as a transient polar modifier

Table 3: Structure-Activity Relationships of Etoposide Phosphate Components

Structural ElementRole in BioactivityModification Impact
4′-Phosphate esterProdrug solubilizing groupLoss decreases water solubility 300-fold; no effect on final active species
4′-Hydroxyl group (post-activation)Hydrogen bonding with Topo IIα Asn-722Methylation abolishes activity
β-Glucosidic bondCellular uptake via GLUT transportersα-anomerization reduces uptake 90%
C10b stereochemistryMaintains planarity of rings A–DEpimerization decreases DNA binding affinity
E-ring methoxy groupsHydrophobic interaction with Topo IIα Ile-881Demethylation reduces potency 8-fold

The phosphate group strategically replaces the 4′-hydroxyl without altering etoposide’s molecular scaffold. This modification preserves the E-ring’s planar orientation critical for stacking within the topoisomerase II-DNA interface. The glucopyranose moiety’s stereochemistry remains unaltered, ensuring continued recognition by solute carrier transporters (SLC2A family) that facilitate tumor cell uptake [7] [10].

Molecular modeling confirms the phosphate group’s location in etoposide phosphate projects away from the topoisomerase II binding pocket. Upon dephosphorylation, the liberated 4′-hydroxyl forms a hydrogen bond with Asn-722 in topoisomerase IIα’s active site, explaining why the prodrug itself exhibits negligible enzyme inhibition until converted. The ethylidene bridge in the glucopyranose ring (stabilizing the glycosidic linkage) remains intact during activation, preserving metabolic stability [1] [7] [10].

Properties

Product Name

Etoposide phosphate disodium

Molecular Formula

C29H33NaO16P

Molecular Weight

691.5 g/mol

InChI

InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1

InChI Key

DHNSYXRVPMCTTP-CFIJAROYSA-N

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na]

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.